methyl 1-{[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-{[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-{[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the chloro and fluoro substituents via halogenation reactions. The final step involves esterification to introduce the methyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are often employed to efficiently introduce the aromatic substituents under mild conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-{[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 1-{[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of methyl 1-{[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or disrupt cellular signaling pathways, resulting in antiproliferative or antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(4-methoxybenzyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate: Similar in structure but with a methoxy group instead of a chloro group.
5-Amino-pyrazoles: Potent reagents in organic and medicinal chemistry with similar pyrazole core structures.
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazoles: Compounds with trifluoromethyl groups that exhibit different chemical properties.
Uniqueness
Methyl 1-{[4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate is unique due to its specific combination of chloro and fluoro substituents, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C21H15ClF2N4O2 |
---|---|
Molecular Weight |
428.8 g/mol |
IUPAC Name |
methyl 1-[[4-chloro-3,5-bis(4-fluorophenyl)pyrazol-1-yl]methyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C21H15ClF2N4O2/c1-30-21(29)17-10-11-27(25-17)12-28-20(14-4-8-16(24)9-5-14)18(22)19(26-28)13-2-6-15(23)7-3-13/h2-11H,12H2,1H3 |
InChI Key |
QNIAHIRLIKDWRT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C=C1)CN2C(=C(C(=N2)C3=CC=C(C=C3)F)Cl)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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